Bienvenue dans la boutique en ligne BenchChem!

Corticotropin-releasing factor (human)

Receptor Pharmacology cAMP Assay GPCR Signaling

Human/rat CRF (h/rCRF) is the endogenous CRF1-preferring agonist validated for HPA axis research and anxiety models. With 11.5-fold selectivity for CRF1 over CRF2, it ensures CRF1-specific ACTH release and behavioral responses, unlike urocortins which broadly activate both receptors. This ≥98% HPLC-pure, lyophilized peptide exhibits EC50 of 1.3 nM at CRF1, matching pituitary corticotrope sensitivity. It is supplied with full analytical documentation, including cAMP accumulation bioactivity data, making it the definitive reference standard for competitive binding assays and antagonist screening.

Molecular Formula C208H344N60O63S2
Molecular Weight 4757 g/mol
Cat. No. B8064170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticotropin-releasing factor (human)
Molecular FormulaC208H344N60O63S2
Molecular Weight4757 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)
InChIKeyGBONBLHJMVUBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corticotropin-Releasing Factor (Human) — Procurement Specifications & Core Pharmacology for CRF Receptor Research


Corticotropin-releasing factor (human) is a 41-amino acid endogenous neuropeptide agonist of the G-protein coupled CRF receptors (CRF1 and CRF2). Synthesized as a lyophilized powder, it is supplied with documented purity specifications (≥97% by HPLC ) and validated bioactivity in cAMP accumulation assays (EC50 = 1.3 nM at CRF1 [2]). It serves as the prototypical endogenous ligand for studies of the stress axis, feeding behavior, and central nervous system (CNS) pharmacology [1].

Why Corticotropin-Releasing Factor (Human) Cannot Be Interchanged with Other CRF Peptide Agonists


The CRF peptide family (including urocortins, sauvagine, and urotensin I) exhibits profound functional selectivity for the CRF1 and CRF2 receptor subtypes. While human/rat CRF (h/rCRF) demonstrates a marked preference for CRF1 over CRF2, other family members are either non-selective or highly selective for CRF2 [1]. This differential receptor activation leads to divergent downstream signaling, in vivo physiological effects, and distinct applications in disease modeling. Substituting a non-selective or CRF2-preferring analog for h/rCRF will fundamentally alter the experimental outcome, invalidating studies focused on CRF1-mediated pathways such as anxiety, HPA axis activation, or pituitary ACTH release [2].

Quantitative Evidence Guide: Corticotropin-Releasing Factor (Human) Differentiation Data


CRF1 Receptor Subtype Selectivity of Human/Rat CRF vs. Urocortin 1

Human/rat CRF (h/rCRF) exhibits 11.5-fold functional selectivity for the CRF1 receptor over the CRF2(a) receptor, a key differentiator from the more balanced agonist profile of urocortin 1 (rUcn 1). While h/rCRF is a potent CRF1 agonist (EC50 = 1.3 nM), its potency at CRF2(a) is significantly lower (EC50 = 15 nM) [1]. In contrast, rUcn 1 demonstrates near-equivalent potency at both receptors (CRF1 EC50 = 0.55 nM; CRF2(a) EC50 = 0.53 nM) [1].

Receptor Pharmacology cAMP Assay GPCR Signaling

CRF2 Receptor Selectivity Comparison: Human/Rat CRF vs. Urocortin 2 and Urocortin 3

Human/rat CRF (h/rCRF) displays negligible functional activity at CRF2 receptors relative to the selective CRF2 agonists urocortin 2 (mUcn 2) and urocortin 3 (hUcn 3). While h/rCRF exhibits EC50 values of 15 nM (CRF2(a)) and 5.8 nM (CRF2(b)), urocortins 2 and 3 are 71- to 8,800-fold more potent at these subtypes, with EC50s in the picomolar range [1]. Conversely, urocortin 2 shows minimal CRF1 activity (EC50 >100 nM) [1].

Receptor Subtype Selectivity CRF2 Agonism cAMP Signaling

Comparative Receptor Binding Affinity (Ki) of Human/Rat CRF vs. Urotensin I and Sauvagine

In radioligand competition binding assays, human/rat CRF (h/rCRF) demonstrates high affinity for the CRF1 receptor (Ki ≤ 10.0 nM) [1], but its affinity is notably lower than that of urotensin I and sauvagine at this receptor subtype. Specifically, urotensin I exhibits a Ki of 0.4 nM for human CRF1, representing an approximately 25-fold higher affinity compared to the upper bound of h/rCRF's Ki range . Furthermore, ovine CRF displays markedly lower affinity (Ki = 300 nM) [1].

Radioligand Binding Receptor Affinity Pharmacological Characterization

Functional cAMP Potency (pEC50) Comparison of Human/Rat CRF vs. Urotensin I at Human CRF Receptors

In microphysiometry and cAMP assays, human/rat CRF (h/rCRF) is a potent CRF1 agonist (pEC50 = 11.16), but its potency at the CRF2 receptor is significantly lower (pEC50 = 8.53) [1]. In contrast, urotensin I demonstrates high potency at both CRF1 (pEC50 = 11.46) and CRF2 (pEC50 = 9.36) . This translates to a 6.6-fold lower potency for h/rCRF at CRF2 compared to urotensin I, confirming its CRF1-preferring profile.

Functional Assay cAMP Potency CRF Receptor Activation

Purity and Formulation Specifications for Research-Grade Human/Rat CRF

Commercially available human/rat CRF (h/rCRF) is supplied with defined analytical specifications that ensure reproducibility in receptor pharmacology studies. A representative product is supplied as a lyophilized acetate salt with ≥97% purity (HPLC) and documented solubility of 1 mg/mL in 5% NH4OH (prepared with H₂O) . This contrasts with recombinant His-tagged CRF constructs, which may be supplied at lower purity (>90% by SDS-PAGE) and in different formulation buffers (e.g., PBS with SDS and DTT) [1].

Peptide Purity HPLC Analysis Research Reagent Specification

Corticotropin-Releasing Factor (Human): Optimized Research and Industrial Application Scenarios


CRF1 Receptor-Mediated Anxiety and Stress Pathway Studies

Human/rat CRF is the agonist of choice for ex vivo and in vivo models of anxiety, fear conditioning, and HPA axis activation where selective CRF1 activation is required. Its 11.5-fold selectivity for CRF1 over CRF2 [1] ensures that observed behavioral or endocrine effects can be confidently attributed to CRF1 signaling, unlike non-selective agonists like urocortin 1. Use of h/rCRF in rodent anxiety models (e.g., elevated plus maze, acoustic startle) provides a translational bridge to human stress-related disorders .

Pituitary ACTH Release and HPA Axis Dynamics

In vitro superfusion of anterior pituitary cells or in vivo assessment of adrenocorticotropic hormone (ACTH) release relies on h/rCRF as the physiological secretagogue. Its EC50 of 1.3 nM at CRF1 [1] matches the sensitivity of pituitary corticotropes. Substitution with a CRF2-preferring agonist (e.g., urocortin 2) would fail to stimulate robust ACTH secretion, as CRF2 is not the primary mediator of this response, leading to false-negative results .

CRF Receptor Binding and Radioligand Displacement Assays

For the pharmacological characterization of novel CRF receptor antagonists or the determination of receptor density in tissue homogenates, synthetic h/rCRF (≥97% purity ) serves as a reliable competitor for radioligand binding assays. Its high affinity for CRF1 (Ki ≤ 10 nM [2]) and defined purity minimize assay interference. In competitive binding studies, h/rCRF is used to define non-specific binding or to construct competition curves for affinity calculations [2].

In Vivo Feeding and Energy Homeostasis Studies (as a CRF1 Control)

While urocortins are the primary effectors of CRF2-mediated anorexia, h/rCRF is essential as a parallel control to delineate the contributions of CRF1 vs. CRF2 pathways. Its 71-fold lower potency at CRF2 compared to urocortin 2 [1] allows researchers to subtract the CRF1 component from the overall response, providing a clearer understanding of the receptor-specific mechanisms governing appetite suppression and energy expenditure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corticotropin-releasing factor (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.